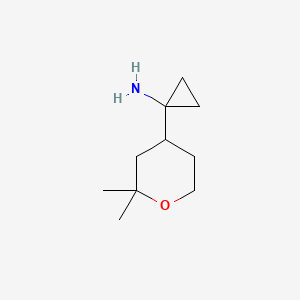
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
Overview
Description
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine, with the chemical formula CHNO and CAS number 1556354-47-2, is a compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and therapeutic implications across various studies.
Structure and Composition
- Molecular Weight : 169.27 g/mol
- Chemical Formula : CHNO
- CAS Number : 1556354-47-2
Physical Properties
The compound's physical properties such as boiling point and solubility are not extensively documented in the available literature, indicating a need for further research into its physicochemical characteristics.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Current studies suggest potential inhibitory effects on specific enzymes and pathways relevant to disease mechanisms.
Key Findings:
- Antiviral Activity : Preliminary studies indicate that the compound may exhibit antiviral properties, particularly against viruses such as Dengue virus (DENV) and others by impacting kinase activity essential for viral replication .
- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of adaptor-associated kinase 1 (AAK1) and cyclin G-associated kinase (GAK), which are critical in viral pathogenesis .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of the compound have shown varying results depending on concentration and cellular context, necessitating further exploration into its safety profile .
Study 1: Antiviral Efficacy
A study focused on the efficacy of various compounds against DENV demonstrated that derivatives similar to this compound showed significant antiviral activity in vitro. The study utilized human primary monocyte-derived dendritic cells (MDDCs) to model human infection more accurately .
Study 2: Structure-Activity Relationship (SAR)
Research examining the SAR of related compounds revealed that modifications in the cyclopropylamine structure could enhance biological activity. This study provides insights into optimizing the compound for better therapeutic outcomes .
Data Table of Biological Activities
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-8(3-6-12-9)10(11)4-5-10/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSEQOXPCMRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C2(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















